Isoquinolin-6-yl-acetic acid hydrochloride
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Overview
Description
Isoquinolin-6-yl-acetic acid hydrochloride is a derivative of isoquinoline, a heterocyclic compound widely found in natural products and synthetic compounds. This compound has attracted attention in medicinal chemistry and drug development due to its potential therapeutic properties.
Mechanism of Action
Target of Action
Quinoline derivatives, which include isoquinoline, are known to have a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various targets, leading to a wide range of biological activities . The exact interaction and resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities associated with quinoline derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific pathway and the context of the interaction.
Result of Action
Based on the known activities of quinoline derivatives, the compound could potentially have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-6-yl-acetic acid hydrochloride typically involves the reaction of isoquinoline derivatives with acetic acid under specific conditions. One common method includes the use of 2-bromoaryl ketones, terminal alkynes, and CH₃CN in a copper (I)-catalyzed tandem reaction. This process efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-6-yl-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoquinolin-6-yl-acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Isoquinolin-6-yl-acetic acid hydrochloride can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Isoquinoline alkaloids: Natural products that contain the isoquinoline scaffold and demonstrate diverse pharmacological properties.
Quinolone drugs: Synthetic compounds used as antibiotics, which also contain a quinoline-like structure
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
2-isoquinolin-6-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETAZPQZRBKQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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